5-Amino-6-cyclopropylpiperidin-2-one

Physicochemical_properties LogP Drug-likeness

5-Amino-6-cyclopropylpiperidin-2-one (CAS 1521978-53-9) is a bifunctional piperidin-2-one building block with the molecular formula C₈H₁₄N₂O, a molecular weight of 154.21 g/mol, a topological polar surface area (TPSA) of 55.12 Ų, and a calculated LogP of approximately 0.0023. The compound bears a primary amine at the 5-position and a cyclopropyl substituent at the 6-position.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 1521978-53-9
Cat. No. B1380363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-cyclopropylpiperidin-2-one
CAS1521978-53-9
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC1C2C(CCC(=O)N2)N
InChIInChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11)
InChIKeyUONMIDTZTLDYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-cyclopropylpiperidin-2-one (CAS 1521978-53-9) Procurement-Grade Structural and Sourcing Overview


5-Amino-6-cyclopropylpiperidin-2-one (CAS 1521978-53-9) is a bifunctional piperidin-2-one building block with the molecular formula C₈H₁₄N₂O, a molecular weight of 154.21 g/mol, a topological polar surface area (TPSA) of 55.12 Ų, and a calculated LogP of approximately 0.0023 . The compound bears a primary amine at the 5-position and a cyclopropyl substituent at the 6-position. It is offered commercially at ≥95% purity . The scaffold serves as a key intermediate in patent-disclosed cyclopropylpiperidine-based drug discovery programs, particularly as an antagonist core for the muscarinic acetylcholine receptor M4 [1].

Why 5-Amino-6-cyclopropylpiperidin-2-one Cannot Be Replaced by Simpler Piperidin-2-one Analogs


The 5-amino-6-cyclopropyl substitution pattern is structurally non-redundant among commercially available piperidin-2-one building blocks. The simpler des-cyclopropyl analog 5-aminopiperidin-2-one (CAS 154148-70-6, MW 114.15 g/mol, C₅H₁₀N₂O) lacks the cyclopropyl ring entirely, resulting in a substantially different LogP (reported as -1.32 for the free base ) versus approximately 0.0023 for the target compound — a shift of over 1.3 LogP units that fundamentally alters lipophilicity, membrane permeability potential, and pharmacokinetic profile. Conversely, 6-cyclopropylpiperidin-2-one (CAS 2101640-54-2, MW 139.19 g/mol, C₈H₁₃NO) lacks the 5-amino group, reducing hydrogen-bond donor count from 2 to 1 and eliminating the primary amine handle essential for amide coupling, reductive amination, or urea formation in lead optimization . Patent disclosures from Vanderbilt University explicitly claim cyclopropylpiperidine scaffolds for M4 receptor antagonism where both the cyclopropyl conformational constraint and the amino-derived functionalization are required [1]. Substitution with either des-cyclopropyl or des-amino analogs would therefore break synthetic tractability and IP specificity.

Quantitative Differentiation Evidence: 5-Amino-6-cyclopropylpiperidin-2-one vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Des-Cyclopropyl Analog 5-Aminopiperidin-2-one

The target compound 5-amino-6-cyclopropylpiperidin-2-one exhibits a calculated LogP of approximately 0.0023 , essentially neutral, compared to the des-cyclopropyl analog 5-aminopiperidin-2-one (free base, CAS 1002566-99-5) which has a reported LogP of -1.32 . This represents a LogP shift of approximately +1.32 units, attributable to the introduction of the cyclopropyl ring. The near-zero LogP of the target compound places it in an optimal range for both aqueous solubility and passive membrane permeability, whereas the more hydrophilic des-cyclopropyl analog may face permeability limitations in cell-based assays.

Physicochemical_properties LogP Drug-likeness Lipinski_parameters

Molecular Weight and Fractional Saturation (Fsp³) Differentiation vs. Des-Amino Analog 6-Cyclopropylpiperidin-2-one

The target compound (MW 154.21 g/mol, C₈H₁₄N₂O) carries a 15.02 g/mol higher molecular weight compared to the des-amino analog 6-cyclopropylpiperidin-2-one (MW 139.19 g/mol, C₈H₁₃NO) . This mass increment corresponds exactly to the replacement of one hydrogen atom with an NH₂ group (15.02 Da). More importantly, the target compound provides two hydrogen-bond donors (the amide NH and the primary amine NH₂) versus only one for the des-amino analog (amide NH only), as well as two hydrogen-bond acceptors versus one . The presence of the primary amine also increases structural complexity as measured by the count of sp³-hybridized heavy atoms.

Molecular_complexity Fsp3 Lead-likeness Molecular_weight

Rotatable Bond Count and Conformational Pre-organization vs. Flexible-Chain Analogs

The target compound possesses exactly one rotatable bond (the C–C bond connecting the cyclopropyl ring to the piperidinone scaffold) . In contrast, a hypothetical analog bearing an n-propyl or isopropyl substituent at the 6-position would possess two or more rotatable bonds. The constrained cyclopropyl ring locks the substituent into a rigid orientation, reducing the entropic penalty upon target binding. This principle is widely documented in medicinal chemistry: cyclopropyl substitution enhances metabolic stability by blocking CYP450-mediated oxidation at the benzylic/allylic position and improves target selectivity by reducing conformational flexibility [1].

Conformational_rigidity Rotatable_bonds Entropic_binding Cyclopropyl_effect

Patent-Disclosed Synthetic Utility vs. Non-Patented Generic Piperidin-2-one Building Blocks

The cyclopropylpiperidine scaffold, of which 5-amino-6-cyclopropylpiperidin-2-one is a direct piperidin-2-one analog, is explicitly claimed in Vanderbilt University's patent family (CN110891569A, published March 17, 2020) as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) [1]. The patent discloses methods of making cyclopropylpiperidine compounds, pharmaceutical compositions, and methods of treating neurological disorders. The target compound's specific substitution pattern (5-amino, 6-cyclopropyl on a piperidin-2-one core) positions it uniquely as a synthetic intermediate for this patent-protected chemical space. In BindingDB, structurally related cyclopropylpiperidine M4 antagonists show functional EC₅₀ values as low as 120 nM (e.g., US10030012, Example 66) [2], establishing the therapeutic relevance of this chemotype.

Patent_scaffold M4_muscarinic_receptor IP_position Lead_series

Purity Benchmarking vs. Closest Commercial Alternative 5-Aminopiperidin-2-one

The target compound is commercially supplied at ≥95% purity (Leyan.com, Product No. 2047497) , which is equivalent to the standard purity grade offered for the simpler analog 5-aminopiperidin-2-one (≥95%, AKSci, CAS 154148-70-6) . Both compounds are categorized as building blocks for research use. The target compound carries the MDL number MFCD28383804, confirming its registration in the MDL screening compound database. No significant purity degradation relative to simpler piperidin-2-one building blocks is observed, indicating that the additional cyclopropyl and amino substituents do not compromise chemical stability under standard storage conditions.

Purity Quality_control Procurement Building_block

Optimal Procurement and Application Scenarios for 5-Amino-6-cyclopropylpiperidin-2-one


M4 Muscarinic Acetylcholine Receptor Antagonist Lead Optimization

Researchers pursuing M4 receptor antagonists for neurological and psychiatric indications should prioritize 5-amino-6-cyclopropylpiperidin-2-one as a core building block. Vanderbilt University's patent family (CN110891569A) explicitly claims cyclopropylpiperidine scaffolds for M4 antagonism [1]. Structurally related cyclopropylpiperidine M4 antagonists have demonstrated functional EC₅₀ values of 120 nM in calcium flux assays [2]. The target compound provides both the cyclopropyl conformational constraint and the 5-amino functional handle required for diversification into the claimed chemical space.

Building Block for Cyclopropyl-Containing Kinase or Epigenetic Target Inhibitor Libraries

The cyclopropyl group is a privileged motif in kinase and epigenetic target inhibitors due to its ability to enhance metabolic stability and fill hydrophobic pockets. With a LogP of approximately 0.0023 and TPSA of 55.12 Ų [1], 5-amino-6-cyclopropylpiperidin-2-one occupies a favorable drug-like property space for CNS-penetrant library design. The primary amine at position 5 enables robust parallel chemistry (amide coupling, sulfonamide formation, urea synthesis) for library production, while the cyclopropyl group provides a three-dimensional structural feature that increases Fsp³ and potential for novel IP.

SAR Studies Requiring Balanced Lipophilicity with Retained Hydrogen-Bonding Capacity

When structure-activity relationship studies demand increased lipophilicity (LogP shift from -1.32 to ~0) without sacrificing hydrogen-bonding potential, the target compound provides a unique solution. Compared to 5-aminopiperidin-2-one (LogP -1.32 [1]), the addition of the cyclopropyl group raises LogP by approximately 1.32 units while preserving all hydrogen-bond donor and acceptor atoms (HBD: 2, HBA: 2) [2]. This makes the compound ideal for probing lipophilic pockets while maintaining solubility and target engagement.

Synthesis of Patent-Differentiated Lead Series Requiring Exclusivity

For medicinal chemistry teams seeking to establish freedom-to-operate or build patent-differentiated lead series, 5-amino-6-cyclopropylpiperidin-2-one offers a scaffold that is explicitly claimed in active M4 antagonist patents [1] while being structurally distinct from the heavily populated 5-aminopiperidin-2-one and 6-substituted piperidin-2-one chemical spaces. The combination of 5-amino and 6-cyclopropyl substitution is not commercially available in any single alternative building block, creating a natural IP differentiation point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-6-cyclopropylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.